Potassium Propanoate vs. Sodium Propionate: Sodium Content Elimination for Low-Sodium Formulations
Potassium propanoate provides equivalent antimicrobial preservation without contributing any sodium to the final product. In contrast, sodium propionate adds approximately 240 mg of sodium per gram of compound (based on molar mass: Na = 23 g/mol, K = 39 g/mol). This difference is critical for products targeting consumers monitoring sodium intake or requiring compliance with 'low-sodium' or 'sodium-free' labeling regulations [1]. A typical dosage of 0.3% (w/w) potassium propanoate in bakery products avoids the addition of approximately 720 mg of sodium per kg of product that would be introduced by an equivalent molar amount of sodium propionate [2].
| Evidence Dimension | Sodium contribution to final product |
|---|---|
| Target Compound Data | 0 mg sodium per gram |
| Comparator Or Baseline | Sodium propionate: ~240 mg sodium per gram |
| Quantified Difference | ~240 mg sodium per gram eliminated |
| Conditions | Calculated from molecular formulas (C3H5KO2 vs. C3H5NaO2); typical bakery usage at 0.3% w/w |
Why This Matters
This directly addresses regulatory and consumer demands for reduced-sodium products without compromising preservation efficacy, enabling 'low-sodium' or 'sodium-free' label claims.
- [1] NCATS Inxight Drugs. (n.d.). Potassium Propionate. National Center for Advancing Translational Sciences. View Source
- [2] NBinno. (2025). Comparing Potassium Propionate and Sodium Propionate: Which is Better for Your Needs? NBInno Article. View Source
